N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-propylpentanamide
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Description
“N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-propylpentanamide” is a chemical compound that has drawn attention as a potential therapeutic agent. It is related to the class of imidazo[1,2-b]pyridazines .
Molecular Structure Analysis
The molecular structure of this compound involves an imidazo[1,2-b]pyridazine core, which is a bicyclic structure consisting of a pyridazine ring fused with an imidazole ring . This core is substituted at the 6-position with a methoxy group and at the 2-position with a phenyl-2-propylpentanamide group.Scientific Research Applications
Antiproliferative Agents in Cancer Research
A study by Bazin et al. (2016) explored the synthesis of (imidazo[1,2-a]pyrazin-6-yl)ureas, which are structurally related to N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-propylpentanamide. These compounds showed cytostatic activity against non-small cell lung cancer cell lines. Particularly, 1-(Imidazo[1,2-a]pyrazin-6-yl)-3-(4-methoxyphenyl)urea displayed selective dose-dependent responses in P53-mutant NSCLC-N6-L16 cell lines, suggesting potential in cancer therapy, especially in reactivating mutant p53 proteins in specific lung cancer cell lines (Bazin et al., 2016).
Breast Cancer Chemotherapy
Almeida et al. (2018) investigated selenylated imidazo[1,2-a]pyridines, closely related to the chemical structure , for their efficacy in breast cancer treatment. Their study found that these compounds, particularly IP-Se-06, showed high cytotoxicity against MCF-7 cells, indicating their potential as antiproliferative agents for breast cancer chemotherapy. These compounds notably caused DNA cleavage and induced cell death by apoptosis (Almeida et al., 2018).
Potential in Antiviral Drug Discovery
The review by De Clercq (2009) discusses various compounds in antiviral drug discovery, including imidazo[1,2-b]pyridazines, which are structurally similar to the compound . The review highlights the importance of these compounds in developing new strategies for treating viral infections, indicating their potential relevance in antiviral research (De Clercq, 2009).
Role in Gastrointestinal and Cardiovascular Research
Studies have also explored related imidazo[1,2-a]pyridine derivatives in gastrointestinal and cardiovascular contexts. For example, Ohta et al. (1996) investigated these compounds as potential 5-hydroxytryptamine (5-HT3) receptor antagonists, which could be useful in treating irritable bowel syndrome (IBS) and nausea associated with cancer chemotherapy (Ohta et al., 1996).
Properties
IUPAC Name |
N-[4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]-2-propylpentanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O2/c1-4-6-16(7-5-2)21(26)22-17-10-8-15(9-11-17)18-14-25-19(23-18)12-13-20(24-25)27-3/h8-14,16H,4-7H2,1-3H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMWVHAKRDTWSJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)NC1=CC=C(C=C1)C2=CN3C(=N2)C=CC(=N3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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